molecular formula C20H28N2O3 B1652471 3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one CAS No. 1444025-86-8

3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one

Cat. No.: B1652471
CAS No.: 1444025-86-8
M. Wt: 344.4
InChI Key: QYGPMVNHRLCLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[55]undecan-9-yl)-1-phenylpyrrolidin-2-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the phenylpyrrolidinone moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel polymers and materials with specific mechanical and thermal properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
  • 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane
  • 3,3-Dimethyl-1,5-dioxaspiro(5.5)undecan-9-one

Uniqueness

Compared to similar compounds, 3-(3,3-Dimethyl-1,5-dioxa-9-azaspiro[55]undecan-9-yl)-1-phenylpyrrolidin-2-one stands out due to the presence of the phenylpyrrolidinone moiety

Properties

CAS No.

1444025-86-8

Molecular Formula

C20H28N2O3

Molecular Weight

344.4

IUPAC Name

3-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C20H28N2O3/c1-19(2)14-24-20(25-15-19)9-12-21(13-10-20)17-8-11-22(18(17)23)16-6-4-3-5-7-16/h3-7,17H,8-15H2,1-2H3

InChI Key

QYGPMVNHRLCLEZ-UHFFFAOYSA-N

SMILES

CC1(COC2(CCN(CC2)C3CCN(C3=O)C4=CC=CC=C4)OC1)C

Canonical SMILES

CC1(COC2(CCN(CC2)C3CCN(C3=O)C4=CC=CC=C4)OC1)C

Origin of Product

United States

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